2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide
Overview
Description
2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10Cl2N2O2 . It has an average mass of 309.147 Da and a monoisotopic mass of 308.011932 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide consists of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide has a melting point of 220-222 °C, a predicted boiling point of 559.8±50.0 °C, and a predicted density of 1.393±0.06 g/cm3 . Its pKa is predicted to be 9.58±0.23 .Scientific Research Applications
Antibacterial and Antimicrobial Properties
- Antimicrobial Activity : Benzohydrazide derivatives, including those related to 2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide, have been synthesized and found to exhibit significant antibacterial and antimicrobial activities. For example, compounds with 2-chloroacetamido and 2-(2-chlorobenzoyl)hydrazinyl structures showed promising activity against bacteria like P. aeruginosa and S. aureus (Yele, Azam, & Wadhwani, 2021).
Catalyst in Chemical Reactions
- Catalytic Properties : Dioxomolybdenum(VI) complexes with hydrazone ligands, including those derived from 2-chloro-N'-(2-hydroxybenzylidene)benzohydrazide, have been synthesized. These complexes exhibit high catalytic activities and selectivities in the epoxidation of cyclohexene (Cui, Qiao, Li, Wang, Chen, & Yan, 2017).
Inhibitory Effects on Enzymes and Cancer Cells
- Urease Inhibitory Activity : Benzohydrazide derivatives have shown significant inhibitory activities against urease, with some compounds exhibiting competitive and noncompetitive inhibition modes. This includes compounds with chloro groups and methoxy groups, indicating the potential of this compound derivatives in this area (Abbas, Ali, Kanwal, Khan, Iqbal, Rahman, Zaib, & Perveen, 2019).
- Anticancer Potentials : Certain benzohydrazide derivatives have been evaluated for their anticancer potential, with some showing promising results. This indicates the potential of this compound related compounds in cancer research and treatment (Kumar, Narasimhan, Ramasamy, Mani, & Mishra, 2017).
Structural Analysis and Molecular Docking
- Molecular Docking Studies : The structural characterization and molecular docking studies of benzohydrazide derivatives, including those similar to this compound, have been conducted to evaluate their potential as antibacterial agents and inhibitors for various biological targets (Arjun, Rajan, Ramakrishnan, Ramanathan, Bhattacharjee, & Kabilan, 2020).
Nucleophilic Aromatic Substitution Reactions
- Reactivity in Chemical Synthesis : The nucleophilic aromatic substitution reactions of benzohydrazide derivatives have been studied, demonstrating the reactivity of such compounds in chemical synthesis. This includes interactions that enhance the electrophilicity and nucleophilicity of different molecular fragments, relevant to this compound (Gallardo-Fuentes, Tapia, Contreras, & Campodónico, 2014).
Properties
IUPAC Name |
2-chloro-N'-(2-chlorobenzoyl)benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-7-3-1-5-9(11)13(19)17-18-14(20)10-6-2-4-8-12(10)16/h1-8H,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOJIUDRKBXHGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959119 | |
Record name | 2-Chloro-N-[(2-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38192-13-1 | |
Record name | NSC88157 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-[(2-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90959119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.